molecular formula C8H3Cl2F B6196410 1,4-dichloro-2-ethynyl-5-fluorobenzene CAS No. 2680528-02-1

1,4-dichloro-2-ethynyl-5-fluorobenzene

Cat. No.: B6196410
CAS No.: 2680528-02-1
M. Wt: 189
InChI Key:
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Description

1,4-dichloro-2-ethynyl-5-fluorobenzene is an organic compound with the molecular formula C8H3Cl2F It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one fluorine atom, and one ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-dichloro-2-ethynyl-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reaction conditions, such as the choice of electrophile and solvent, can vary depending on the desired substitution pattern.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale electrophilic aromatic substitution reactions. These methods are optimized for high yield and purity, often using specialized catalysts and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-dichloro-2-ethynyl-5-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and organometallic reagents. Reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

1,4-dichloro-2-ethynyl-5-fluorobenzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential biological activity and toxicity.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-dichloro-2-ethynyl-5-fluorobenzene involves its interactions with molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, forming covalent bonds with nucleophiles. This reactivity is due to the presence of electron-withdrawing substituents on the benzene ring, which make the compound more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4-dichloro-2-ethynyl-5-fluorobenzene include other substituted benzene derivatives, such as:

  • 1,4-dichloro-2-ethynylbenzene
  • 1,4-dichloro-5-fluorobenzene
  • 1,4-dichloro-2-fluorobenzene

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with the ethynyl group, makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

2680528-02-1

Molecular Formula

C8H3Cl2F

Molecular Weight

189

Purity

95

Origin of Product

United States

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